molecular formula C18H22ClN3O B2969863 (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone CAS No. 1786203-29-9

(3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2969863
CAS RN: 1786203-29-9
M. Wt: 331.84
InChI Key: OQUNMHGRRWCRDK-UHFFFAOYSA-N
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Description

The compound “(3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a chlorophenyl group, which is a benzene ring with a chlorine atom attached. The azepan-1-yl group is a seven-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The pyrazole ring, the chlorophenyl group, and the azepan-1-yl group would each contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The pyrazole ring, for example, is known to participate in a variety of chemical reactions. The chlorine atom on the phenyl ring could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole ring and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds related to "(3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" have been synthesized and evaluated for their potential antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results against various microbial strains and cancer cell lines. These compounds have been found to exhibit higher anticancer activity compared to the reference drug doxorubicin in some cases, and most of the synthesized compounds displayed good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).

Material Sciences

In the realm of material sciences, a pure organic donor-acceptor molecule closely related to the compound of interest has been designed to exhibit unique luminescence properties, such as delayed fluorescence (DF) and room-temperature phosphorescence (RTP). This demonstrates the compound's potential application in the development of advanced materials with unique optical properties, which could be beneficial for various technological applications (Wen, Y., Xiao, S., Liu, H., Tian, X., De, J., Lu, T., Yang, Z., Zou, D., Lv, Y., Zhang, S., Su, Q., & Yang, B., 2021).

Molecular Docking and Drug Design

Further research into the molecular structure and docking studies of related compounds has provided insights into their potential as anticancer and antimicrobial agents. The incorporation of heterocyclic entities like oxazole, pyrazoline, and pyridine has shown significant potency against cancer cell lines in the National Cancer Institute's 60 cancer cell line panel. In addition, these compounds have displayed promising results against various pathogenic strains, highlighting their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).

Future Directions

The study of this compound could provide valuable insights into the properties of pyrazole-containing compounds. Future research could explore its potential biological activities and its possible uses in medicine or other fields .

Mechanism of Action

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-12-17(13(2)21-20-12)18(23)22-10-4-3-5-15(11-22)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNMHGRRWCRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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